Opipramol Opipramol 2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol is a dibenzoazepine.
Opipramol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders.
A tricyclic antidepressant with actions similar to AMITRIPTYLINE.
Brand Name: Vulcanchem
CAS No.: 315-72-0
VCID: VC20768931
InChI: InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Molecular Formula: C23H29N3O
Molecular Weight: 363.5 g/mol

Opipramol

CAS No.: 315-72-0

Cat. No.: VC20768931

Molecular Formula: C23H29N3O

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

Opipramol - 315-72-0

CAS No. 315-72-0
Molecular Formula C23H29N3O
Molecular Weight 363.5 g/mol
IUPAC Name 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
Standard InChI Key YNZFUWZUGRBMHL-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Canonical SMILES C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Melting Point 100.5 °C

Pharmacological Profile

Receptor Binding Profile

Opipramol exhibits a diverse receptor binding profile beyond its sigma receptor affinity. It acts as:

  • A high-affinity antagonist of histamine H1 receptors

  • A low to moderate affinity antagonist of the dopamine D2 receptor

  • A low to moderate affinity antagonist of serotonin 5-HT2 receptors

  • A low to moderate affinity antagonist of α1-adrenergic receptors

  • A low to moderate affinity antagonist of histamine H2 receptors

  • A low to moderate affinity antagonist of muscarinic acetylcholine receptors

This complex binding profile contributes to both its therapeutic effects and side effect profile, with H1 and H2 receptor antagonism accounting for its antihistamine effects, while muscarinic acetylcholine receptor antagonism explains its anticholinergic properties .

Pharmacokinetic Properties

Opipramol demonstrates favorable pharmacokinetic characteristics as summarized in the following table:

ParameterValueNotes
Bioavailability94%High oral bioavailability
Protein binding91%Extensive plasma protein binding
MetabolismCYP2D6-mediatedPrimary hepatic metabolism pathway
Elimination half-life6-11 hoursTypical range across studies
ExcretionUrine (70%), feces (10%)Primary elimination routes
AUC (50 mg dose)170 ng × h/mLIn healthy adult subjects
AUC (100 mg dose)320 ng × h/mLIn healthy adult subjects

The metabolism of opipramol primarily occurs via the cytochrome P450 enzyme CYP2D6, which should be considered particularly in patients with impaired hepatic function and those on multiple medications .

Clinical Applications

Approved Indications

  • Generalized anxiety disorder (GAD)

  • Somatoform disorders

For these conditions, there is sufficient evidence supporting the efficacy of opipramol, making it a valuable treatment option especially given the limited pharmacological interventions available for somatoform disorders .

Emerging Research Applications

Beyond its approved indications, preliminary research suggests potential efficacy in several other conditions:

Sleep Bruxism

A consecutive controlled case series investigated the effectiveness of opipramol in managing severe sleep bruxism. The study involved 19 otherwise healthy participants (14 females, 5 males, aged 20-47 years) diagnosed with severe sleep bruxism during video polysomnography (vPSG). Participants received 100 mg of opipramol at bedtime daily for 8 weeks. Results showed a decrease in all studied sleep bruxism parameters in 78.85% of participants, suggesting that a single 100 mg dose of opipramol at bedtime may positively affect the reduction of sleep bruxism in otherwise healthy individuals .

Migraine Treatment

A double-blind trial comparing opipramol (Insidon) with placebo in patients suffering from migraine demonstrated promising results. A group of 14 patients receiving opipramol showed a 33% reduction in migraine attacks during the first six weeks of treatment, which further improved to a 49% reduction during the subsequent six weeks. In contrast, the placebo group experienced a 20% increase in migraine attacks during the first six weeks and remained 2% above baseline during the second six-week period. These findings suggest opipramol may have considerable promise in controlling migraine attacks .

Antiviral Activity

Recent research has identified weak antiviral activity of opipramol dihydrochloride against SARS-CoV-2 in Vero E6 cells, with an EC50 of 5 μM . While preliminary, this finding may warrant further investigation into potential antiviral applications.

Pharmacoeconomic Considerations

Prescription Patterns

While specific prescription data is limited in the provided search results, it is noted that opipramol continues to be frequently prescribed in Germany despite its relatively low profile in clinical research settings . This suggests ongoing clinical confidence in its efficacy and safety profile among prescribing physicians.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :